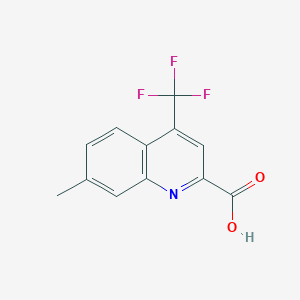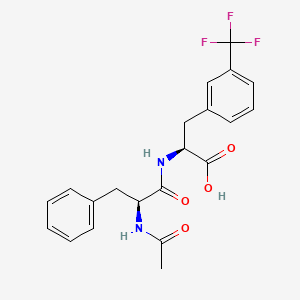
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a propenone moiety, which is further substituted with a methyl and a phenyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one typically involves the condensation of piperidine with an appropriate α,β-unsaturated ketone. One common method is the reaction of piperidine with 2-methyl-3-phenylpropenal under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones .
Applications De Recherche Scientifique
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the piperidine derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cinnamoylpiperidine: Similar structure with a cinnamoyl group instead of the 2-methyl-3-phenylpropenone moiety.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: A closely related compound with a similar core structure.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a benzodioxole group instead of the phenyl group.
Uniqueness
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both a methyl and a phenyl group on the propenone moiety, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
599188-60-0 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-methyl-3-phenyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-13(12-14-8-4-2-5-9-14)15(17)16-10-6-3-7-11-16/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
Clé InChI |
VHKRGAWQNPZMFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


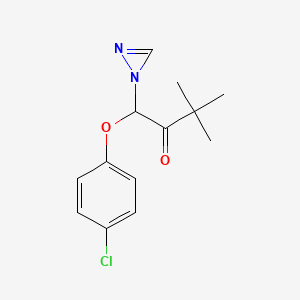
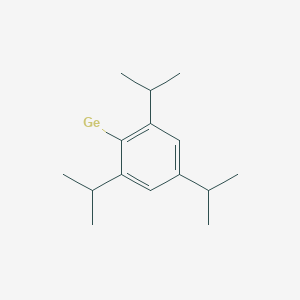
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
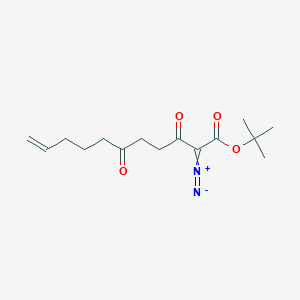
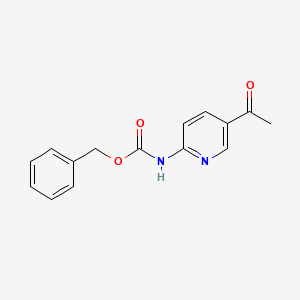
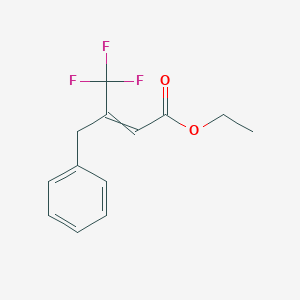
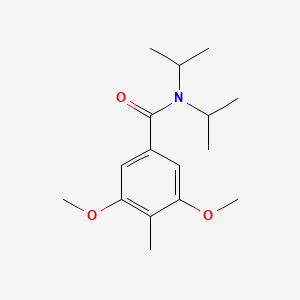
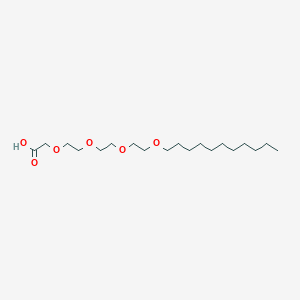
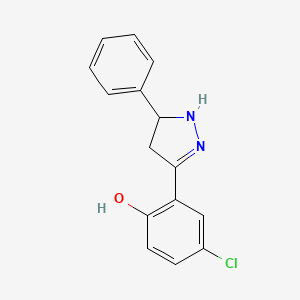
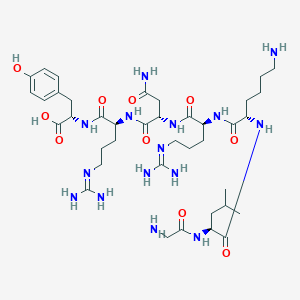
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)
